Virodhamine trifluoroacetate is a stable derivative of the endocannabinoid virodhamine, which is known for its complex interactions with cannabinoid receptors. Virodhamine itself is derived from arachidonic acid and ethanolamine, linked by an ester bond. It exhibits both agonist and antagonist properties depending on the receptor it interacts with, particularly showing antagonist behavior at the CB1 receptor and agonist behavior at the CB2 receptor. The trifluoroacetate form was developed to enhance stability for storage and experimental use.
Virodhamine trifluoroacetate was synthesized as a more stable analog of virodhamine, which is inherently unstable. This stability allows for easier handling and experimentation in various biochemical studies. The synthesis typically involves chemical modifications of arachidonic acid derivatives, specifically through acylation processes.
Virodhamine trifluoroacetate belongs to the class of endocannabinoids, which are lipid-based neurotransmitters that bind to cannabinoid receptors in the body. It is classified under the broader category of N-acyl ethanolamines, which are known for their roles in modulating various physiological processes.
The synthesis of virodhamine trifluoroacetate involves several key steps:
The reaction typically requires:
Virodhamine trifluoroacetate retains the core structure of virodhamine but includes a trifluoroacetate group that enhances its stability. The molecular formula can be represented as CHFNO, indicating the presence of three fluorine atoms due to the trifluoroacetate moiety.
The molecular weight of virodhamine trifluoroacetate is approximately 420.47 g/mol. Its structure can be visualized as follows:
Virodhamine trifluoroacetate can participate in various chemical reactions typical of endocannabinoids:
The mechanism of action involves receptor-mediated signaling pathways that modulate neurotransmitter release and influence physiological responses such as pain sensation and inflammation.
Virodhamine trifluoroacetate acts primarily through cannabinoid receptors:
Studies have shown that virodhamine concentrations in peripheral tissues can exceed those of anandamide by 2 to 9 times, indicating its significant role in endocannabinoid signaling pathways .
Relevant data indicates that virodhamine trifluoroacetate has a yield efficiency of around 95% during synthesis, showcasing effective production methods .
Virodhamine trifluoroacetate serves several important roles in scientific research:
The endocannabinoid system (ECS) is a lipid-based signaling network comprising cannabinoid receptors (CB1, CB2, GPR55), endogenous ligands, and metabolic enzymes. This system modulates neurotransmission, inflammation, and neuroprotection. Dysregulation of the ECS contributes to Alzheimer's disease, Parkinson's disease, and anxiety disorders through mechanisms involving synaptic plasticity and neuroimmune balance [2] [8] [9]. Notably:
Table 1: Key Endocannabinoids and Neurological Targets
Compound | Primary Receptors | Metabolic Enzymes | Relevance to Neurological Disorders |
---|---|---|---|
Anandamide (AEA) | CB1, TRPV1, PPARs | FAAH, COX-2, CYP450 | Neuroprotection, synaptic plasticity |
2-AG | CB1/CB2 | MAGL, ABHD6 | Neuroinflammation, excitotoxicity regulation |
Virodhamine | CB2 > CB1, GPR55 | CYP2J2, MAO-B | Dopamine preservation, vasomodulation |
Noladin ether | CB1, GPR55 | Unknown | Mood regulation |
Discovered in 2002 during lipidomic analyses, virodhamine (O-arachidonoyl ethanolamine) is distinguished by its ester-linked arachidonic acid and ethanolamine moieties—opposite to anandamide’s amide bond [6] [8] [9]. Key characteristics:
Virodhamine’s native form has poor solubility and stability, limiting experimental applications. Trifluoroacetate (TFA) salt formulation addresses these challenges:
Table 2: Receptor Affinity Profile of Virodhamine Trifluoroacetate
Receptor | EC₅₀ (nM) | Activity | Signaling Pathway |
---|---|---|---|
GPR55 | 12 | Full agonist | β-arrestin2 recruitment |
CB2 | 381 | Full agonist | cAMP inhibition, MAPK activation |
CB1 | 2920 | Partial agonist/antagonist | Modulatory effects on GABA/glutamate |
Table 3: Stability Advantages of Trifluoroacetate Salt
Parameter | Native Virodhamine | Virodhamine Trifluoroacetate |
---|---|---|
Molecular Weight | 347.53 g/mol | 461.56 g/mol |
Purity (HPLC) | Variable | ≥98% |
Storage Conditions | -80°C (short-term) | -20°C (long-term stable) |
Solubility in DMSO | Moderate | High (≥100 mg/mL) |
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.:
CAS No.: